4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring and a side chain containing a chloroalkene group. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of fibroblast growth factor receptor 4 (FGFR4) and other biological targets.
The compound has been referenced in various patents and scientific literature, indicating its relevance in pharmaceutical research. Notably, it has been described in patent WO2015057963A1, which outlines its utility as an FGFR4 inhibitor, suggesting its potential therapeutic applications in treating diseases associated with this receptor .
4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine can be classified as:
The synthesis of 4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine typically involves several steps that may include the formation of the morpholine ring followed by the introduction of the chloroalkene side chain.
The synthesis may require specific conditions such as temperature control, choice of solvent, and reaction time to optimize yield and purity. For example, reactions might be performed in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide to facilitate nucleophilic attack.
The molecular structure of 4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine can be represented as follows:
Where:
The molecular formula is , with a molecular weight that can be calculated based on its constituent atoms.
4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine can participate in several chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating properties of the morpholine nitrogen.
The mechanism of action for 4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine as an FGFR4 inhibitor likely involves binding to the receptor's active site, thereby blocking its activity. This inhibition can lead to reduced signaling pathways associated with cell proliferation and survival.
Research indicates that compounds targeting FGFR4 may have therapeutic implications in cancer treatment, particularly in tumors where FGFR4 is overexpressed.
The compound's stability under various conditions (light, heat) should be evaluated for practical applications in pharmaceuticals.
4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine shows promise in:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1